Cas no 1190322-18-9 (5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine)

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound featuring a brominated pyrrolopyridine core with an amine functional group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further derivatization. Its amine group offers additional versatility for modifications, enabling the development of targeted compounds. The compound's well-defined scaffold is useful in medicinal chemistry for exploring structure-activity relationships. High purity and consistent quality ensure reliable performance in synthetic applications.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine structure
1190322-18-9 structure
Product Name:5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS No:1190322-18-9
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD12962862
CID:1025275
PubChem ID:53413015
Update Time:2025-06-25

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
    • 6-AMINO-5-BROMO-7-AZAINDOLE
    • AK-84840
    • ANW-54487
    • CTK8B6816
    • FT-0660887
    • KB-244774
    • 3247AA
    • SB14489
    • FCH1378776
    • AX8228610
    • AB0051486
    • 1H-Pyrrolo[2,3-b]pyridin-6-amine, 5-bromo-
    • SCHEMBL18129582
    • AMY2820
    • SY111902
    • DB-350366
    • DS-17567
    • DTXSID80696647
    • AKOS016001309
    • A892686
    • MFCD12962862
    • 1190322-18-9
    • MDL: MFCD12962862
    • Inchi: 1S/C7H6BrN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
    • InChI Key: SMKKFZYQAFGAIC-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=C2C(=C1)C=CN2

Computed Properties

  • Exact Mass: 210.97458
  • Monoisotopic Mass: 210.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • XLogP3: 1.7

Experimental Properties

  • PSA: 54.7

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Pricemore >>

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5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1190322-18-9)5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Order Number:A892686
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:41
Price ($):317.0/1364.0
Email:sales@amadischem.com

Additional information on 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Introduction to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS No. 1190322-18-9)

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, with the CAS number 1190322-18-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The bromine substitution at the 5-position of the pyrrolopyridine ring imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine consists of a fused pyrrole and pyridine ring system with a bromine atom at the 5-position and an amino group at the 6-position. This arrangement provides a platform for further functionalization and modification, enabling the synthesis of a wide range of derivatives with tailored biological activities. The compound's aromatic nature and the presence of both electron-withdrawing (bromine) and electron-donating (amino) groups contribute to its reactivity and potential as a building block in organic synthesis.

In recent years, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, research has shown that derivatives of this compound can act as potent inhibitors of kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to modulate these pathways makes 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine an attractive candidate for developing novel therapeutic agents.

Beyond its enzymatic inhibition properties, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has also been explored for its potential as an antiviral agent. Studies have demonstrated that certain derivatives can inhibit viral replication by targeting specific viral proteins or host cell factors essential for viral infection. This broad-spectrum antiviral activity has sparked interest in its use against various viral pathogens, including those responsible for emerging infectious diseases.

The synthetic accessibility of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is another factor contributing to its popularity in research. Several efficient synthetic routes have been developed to produce this compound, including palladium-catalyzed cross-coupling reactions and multistep sequences involving ring formation and functional group manipulation. These methods allow for the scalable production of the compound and its derivatives, facilitating both academic research and industrial applications.

In addition to its direct biological activities, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine serves as a valuable scaffold for the development of prodrugs and drug delivery systems. Prodrugs derived from this compound can be designed to improve pharmacokinetic properties such as solubility, stability, and bioavailability. Furthermore, conjugation with targeting moieties can enhance the specificity and efficacy of drug delivery to specific tissues or cells.

The safety profile of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is an important consideration in its development as a therapeutic agent. Preclinical studies have generally shown favorable safety profiles, with low toxicity observed in various animal models. However, comprehensive toxicological evaluations are ongoing to ensure that any potential adverse effects are fully understood before advancing to clinical trials.

Clinical trials involving compounds derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are currently underway to assess their efficacy and safety in human subjects. Early results from these trials have been promising, with several compounds showing significant therapeutic benefits in treating conditions such as cancer and viral infections. These findings underscore the potential of this compound class to address unmet medical needs and improve patient outcomes.

In conclusion, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS No. 1190322-18-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile biological activities make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1190322-18-9)5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
A892686
Purity:99%/99%
Quantity:1g/5g
Price ($):317.0/1364.0
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